6-(Hydroxymethyl)nicotinaldehyde
Overview
Description
6-(Hydroxymethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, where a hydroxymethyl group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)nicotinaldehyde can be achieved through several methods. One common approach involves the hydroxymethylation of nicotinaldehyde. This process typically requires the use of formaldehyde and a base, such as sodium hydroxide, under controlled conditions to introduce the hydroxymethyl group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in specialized chemical reactors with precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Carboxymethyl)nicotinaldehyde.
Reduction: 6-(Hydroxymethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)nicotinaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for NAD biosynthesis. NAD is essential for numerous cellular processes, including energy production, DNA repair, and cell signaling. The compound’s hydroxymethyl group allows it to participate in enzymatic reactions that convert it into NAD or related metabolites .
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: The parent compound without the hydroxymethyl group.
Picolinaldehyde: A similar compound with the aldehyde group at the second position of the pyridine ring.
Isonicotinaldehyde: A compound with the aldehyde group at the fourth position of the pyridine ring.
Uniqueness
6-(Hydroxymethyl)nicotinaldehyde is unique due to the presence of both an aldehyde and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its role as a precursor in NAD biosynthesis highlights its importance in biological systems .
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOTXNPAASJZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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